
3-Methylundecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylundecanal is an organic compound with the molecular formula C12H24O. It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon chain. This compound is known for its distinctive odor, which is often described as citrusy or floral. It is used in various applications, particularly in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylundecanal can be synthesized through several methods. One common approach involves the oxidation of 3-methylundecanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to yield the desired aldehyde.
Industrial Production Methods: In industrial settings, this compound is often produced via the hydroformylation of 1-decene. This process involves the addition of a formyl group to the terminal carbon of the alkene, followed by hydrogenation to produce the aldehyde. The reaction is catalyzed by transition metal complexes, such as rhodium or cobalt, under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions: 3-Methylundecanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid, 3-methylundecanoic acid, using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methylundecanol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming derivatives like imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products:
Oxidation: 3-Methylundecanoic acid
Reduction: 3-Methylundecanol
Substitution: Imines, oximes
Scientific Research Applications
3-Methylundecanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is widely used in the fragrance industry due to its pleasant odor. It is a key ingredient in perfumes, soaps, and detergents.
Mechanism of Action
The mechanism of action of 3-Methylundecanal involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are primarily olfactory receptor proteins, which are part of the G-protein coupled receptor (GPCR) family. The binding of this compound to these receptors activates a cascade of intracellular events, leading to the generation of nerve impulses that are transmitted to the brain, where the odor is perceived.
Comparison with Similar Compounds
2-Methylundecanal: Similar in structure but with the methyl group attached to the second carbon instead of the third. It has a slightly different odor profile and is also used in fragrances.
3-Methylthiodecanal: Contains a sulfur atom in the chain, giving it distinct olfactory properties and applications in flavor and fragrance industries.
Hexyl cinnamaldehyde: Another aldehyde used in fragrances, but with a different carbon chain length and aromatic ring, resulting in a different scent.
Uniqueness: 3-Methylundecanal is unique due to its specific molecular structure, which imparts a distinctive citrusy or floral odor. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Properties
CAS No. |
77772-06-6 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-methylundecanal |
InChI |
InChI=1S/C12H24O/c1-3-4-5-6-7-8-9-12(2)10-11-13/h11-12H,3-10H2,1-2H3 |
InChI Key |
SXYARAIVIPVMGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

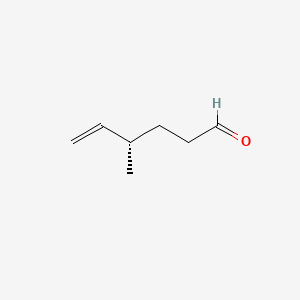
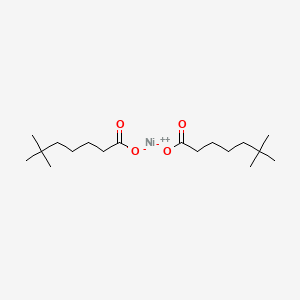

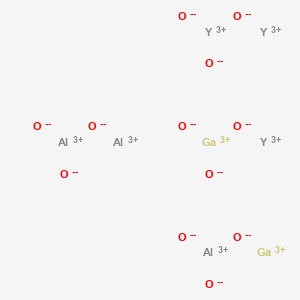
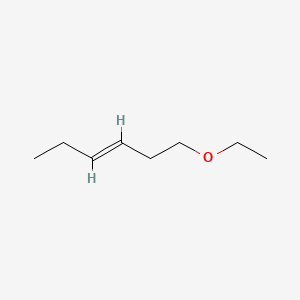
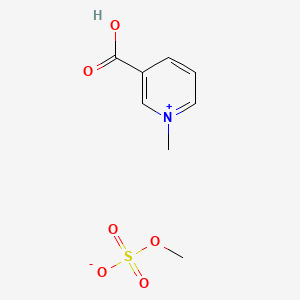



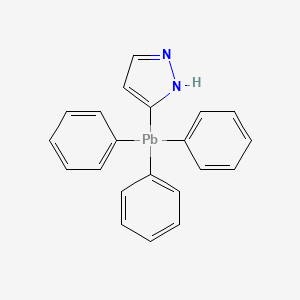
![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
